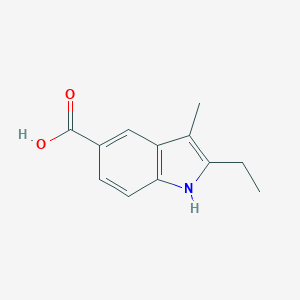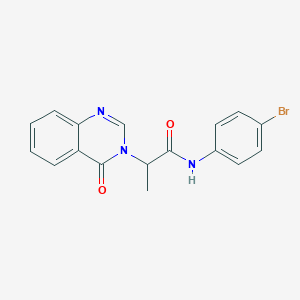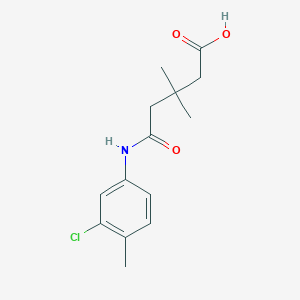![molecular formula C22H18N2O5S B277356 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate](/img/structure/B277356.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate, also known as DMAB, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications.
作用机制
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate exerts its anti-tumor activity by inhibiting the activity of the enzyme topoisomerase II, which is essential for DNA replication. 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate also inhibits the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit bacterial growth. 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is its versatility in various scientific research applications. However, one of the limitations of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is its relatively low solubility in water, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate. One area of research is the development of more efficient synthesis methods for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate. Another area of research is the identification of new potential applications for 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate, such as in the treatment of other neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate and its potential side effects.
Conclusion:
In conclusion, 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties, and has potential use in the treatment of neurodegenerative diseases. While there are limitations to its use in lab experiments, further research is needed to fully understand the potential of 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate.
合成方法
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate is synthesized by the reaction of 4-aminophenyl 2-methoxybenzoate with 1,1-dioxido-1,2-benzothiazole-3-thione in the presence of methyl iodide. The reaction is carried out in a solvent mixture of dichloromethane and methanol at room temperature.
科学研究应用
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has been extensively studied for its potential use in various scientific research applications. It has been found to have anti-tumor, anti-inflammatory, and anti-bacterial properties. 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-methoxybenzoate has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C22H18N2O5S |
|---|---|
分子量 |
422.5 g/mol |
IUPAC 名称 |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]phenyl] 2-methoxybenzoate |
InChI |
InChI=1S/C22H18N2O5S/c1-24(21-18-8-4-6-10-20(18)30(26,27)23-21)15-11-13-16(14-12-15)29-22(25)17-7-3-5-9-19(17)28-2/h3-14H,1-2H3 |
InChI 键 |
JSCZELBZEVJXCM-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
规范 SMILES |
CN(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC)C3=NS(=O)(=O)C4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)

![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)

![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B277289.png)
![ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)

![4-bromo-N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B277305.png)
![Methyl 5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B277307.png)
![1-[4-(2-Morpholin-4-ylethoxy)phenyl]propan-1-one](/img/structure/B277311.png)

![5-[(4-Fluorobenzyl)amino]-5-oxopentanoic acid](/img/structure/B277318.png)
